molecular formula C9H13Cl2N3 B8190450 1-Imidazo[1,2-a]pyridin-6-yl-ethylamine dihydrochloride

1-Imidazo[1,2-a]pyridin-6-yl-ethylamine dihydrochloride

Cat. No.: B8190450
M. Wt: 234.12 g/mol
InChI Key: BFCVTTOKGJIIEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Imidazo[1,2-a]pyridin-6-yl-ethylamine dihydrochloride is a heterocyclic compound with significant potential in medicinal chemistry. It is characterized by its fused bicyclic structure, which includes an imidazo[1,2-a]pyridine core. This compound is known for its diverse biological activities and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Imidazo[1,2-a]pyridin-6-yl-ethylamine dihydrochloride typically involves the condensation of 2-aminopyridine with aldehydes or other carbonyl compounds. One common method is the Groebke-Blackburn three-component reaction, which combines 2-aminopyridine, an aldehyde, and an isonitrile . This reaction is often carried out under mild conditions, making it an efficient and environmentally friendly approach.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Imidazo[1,2-a]pyridin-6-yl-ethylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1-Imidazo[1,2-a]pyridin-6-yl-ethylamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Imidazo[1,2-a]pyridin-6-yl-ethylamine dihydrochloride involves its interaction with various molecular targets. It is known to inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in neurological disorders . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 1-Imidazo[1,2-a]pyridin-6-yl-ethylamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to undergo various chemical modifications makes it a versatile compound for drug development and other scientific research .

Properties

IUPAC Name

1-imidazo[1,2-a]pyridin-6-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-7(10)8-2-3-9-11-4-5-12(9)6-8;;/h2-7H,10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCVTTOKGJIIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN2C=CN=C2C=C1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.